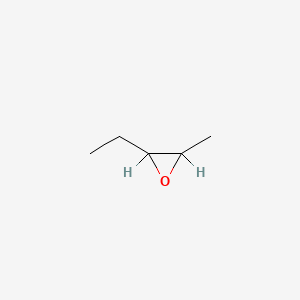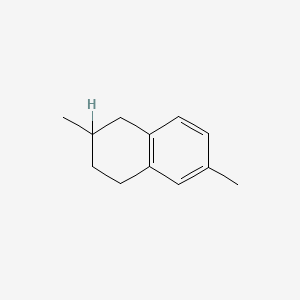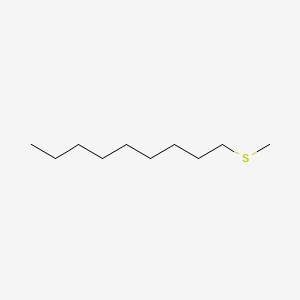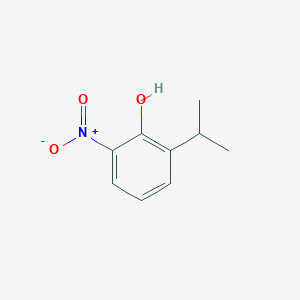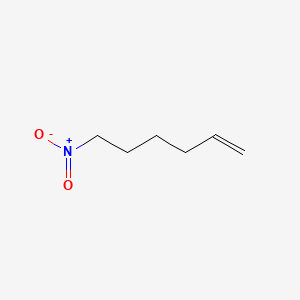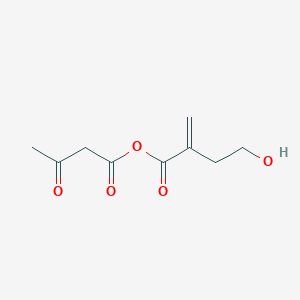
2-Acetoacetoxyethyl acrylate
描述
2-Acetoacetoxyethyl acrylate is an acrylic monomer known for its versatility in various applications, particularly in the production of polymers and coatings. This compound is characterized by the presence of both an acrylic double bond and an acetoacetoxy functional group, which confer unique reactivity and properties.
准备方法
Synthetic Routes and Reaction Conditions: 2-Acetoacetoxyethyl acrylate can be synthesized through the esterification of acetoacetic acid with 2-hydroxyethyl acrylate. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In industrial settings, the production of this compound involves continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, and the product is purified through distillation or other separation techniques to achieve the required purity.
化学反应分析
Types of Reactions: 2-Acetoacetoxyethyl acrylate undergoes various chemical reactions, including:
Polymerization: The acrylic double bond allows for free radical polymerization, making it useful in the production of polymers and copolymers.
Cross-linking: The acetoacetoxy group can react with dihydrazides and diamines, forming cross-linked networks. This is particularly useful in coatings and adhesives.
Chelation: The acetoacetoxy group can form chelates with metal ions, enhancing adhesion to metal surfaces.
Common Reagents and Conditions:
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile are commonly used under thermal or UV conditions.
Cross-linking: Dihydrazides like adipic acid dihydrazide or diamines such as hexamethylenediamine are used under ambient conditions.
Chelation: Metal salts like zinc acetate or aluminum chloride are used to form chelates.
Major Products:
Polymers and Copolymers: Used in coatings, adhesives, and sealants.
Cross-linked Networks: Provide enhanced mechanical properties and chemical resistance in coatings.
Chelates: Improve adhesion and durability of coatings on metal surfaces.
科学研究应用
2-Acetoacetoxyethyl acrylate finds extensive use in scientific research and industry:
Chemistry: Used as a monomer in the synthesis of various polymers and copolymers.
Biology: Employed in the development of bio-compatible coatings and materials.
Medicine: Investigated for use in drug delivery systems and medical coatings due to its biocompatibility.
Industry: Widely used in the production of high-performance coatings, adhesives, and sealants. Its ability to form cross-linked networks and chelates makes it valuable in applications requiring enhanced mechanical properties and chemical resistance.
作用机制
The mechanism of action of 2-acetoacetoxyethyl acrylate is primarily based on its functional groups:
Acrylic Double Bond: Undergoes free radical polymerization, forming long polymer chains.
Acetoacetoxy Group: Participates in cross-linking reactions with dihydrazides and diamines, forming stable networks. It also forms chelates with metal ions, enhancing adhesion and durability.
The molecular targets include the reactive sites on the acrylic double bond and the acetoacetoxy group, which interact with initiators, cross-linkers, and metal ions to exert their effects.
相似化合物的比较
2-Acetoacetoxyethyl acrylate can be compared with other similar compounds such as:
2-Acetoacetoxyethyl methacrylate: Similar in structure but contains a methacrylate group instead of an acrylate group. It offers similar reactivity but may have different polymerization kinetics and properties.
Diacetone acrylamide: Contains a ketone group and is used in similar cross-linking applications. It differs in its molecular structure and reactivity.
Ethylene glycol monoacetoacetate monomethacrylate: Another similar compound with both acetoacetoxy and methacrylate groups, used in polymer and coating applications.
Uniqueness: this compound is unique due to its combination of an acrylic double bond and an acetoacetoxy group, providing versatility in polymerization, cross-linking, and chelation reactions. This makes it highly valuable in applications requiring enhanced mechanical properties, chemical resistance, and adhesion.
属性
IUPAC Name |
3-oxobutanoyl 4-hydroxy-2-methylidenebutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O5/c1-6(3-4-10)9(13)14-8(12)5-7(2)11/h10H,1,3-5H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGLJYJVYUYQOHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)OC(=O)C(=C)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90943790 | |
| Record name | 4-Hydroxy-2-methylidenebutanoic 3-oxobutanoic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90943790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21282-96-2 | |
| Record name | Acetoacetic acid, 2-hydroxyethylacrylate ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021282962 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxy-2-methylidenebutanoic 3-oxobutanoic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90943790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


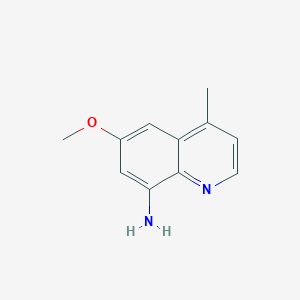
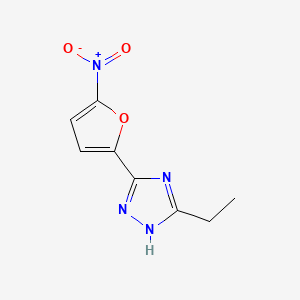
![Phosphine, [[bis(pentafluorophenyl)phosphino]ethynyl]diphenyl-](/img/structure/B1619111.png)

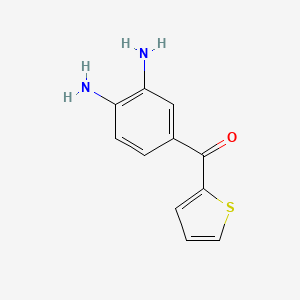
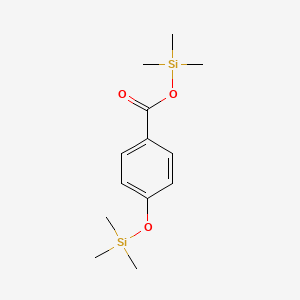
![4-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1619120.png)
